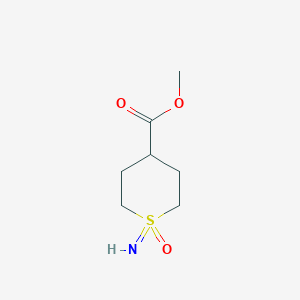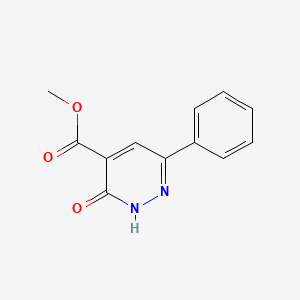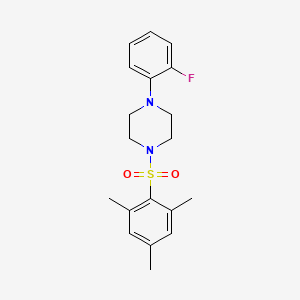
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, also known as MMTOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMTOX belongs to the family of oxalamide compounds and is synthesized through a multi-step process involving various chemical reactions.
Wirkmechanismus
The exact mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that promote inflammation and pain. N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has also been shown to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in vitro. In addition, N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide in lab experiments is its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Its anti-cancer properties also make it a promising candidate for the development of new cancer therapies. However, one limitation of using N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide. One area of research is the development of more efficient synthesis methods for N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide and its derivatives. Another area of research is the investigation of the potential of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide as a therapeutic agent for the treatment of pain and inflammation-related disorders and cancer. Additionally, the study of the mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide and its effects on various cellular pathways could provide insights into the development of new therapies for a range of diseases.
Synthesemethoden
The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide involves several chemical reactions, including the reaction of 2-methoxy-5-methylphenylboronic acid with (1-thiophen-2-yl)cyclopropanol in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with oxalyl chloride to form the final product, N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has also been studied for its potential as an anti-cancer agent, with promising results in inhibiting the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-5-6-14(23-2)13(10-12)20-17(22)16(21)19-11-18(7-8-18)15-4-3-9-24-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHNLQSILGCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)
![diethyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2537369.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2537370.png)
![6-Oxaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2537371.png)

![N-[3-(2-Cyanoimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2537377.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2537378.png)
![N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2537380.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-4-carboxamide](/img/structure/B2537384.png)

![3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2537389.png)